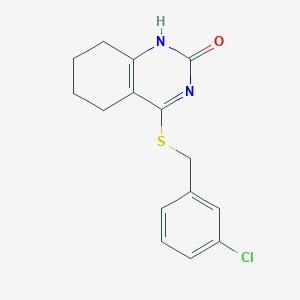

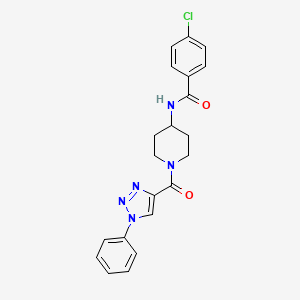

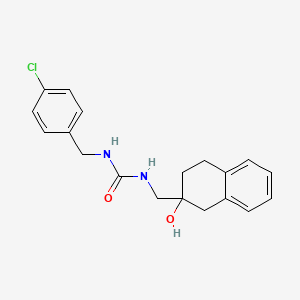

1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Antimicrobial and Anticancer Activities

A study elaborates on the synthesis of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles that were prepared and showed promising antimicrobial activity. Some compounds demonstrated significant activity against Salmonella typhimurium compared to the reference drug chloramphenicol. Additionally, several new compounds were tested for their in vitro cytotoxicity against human liver carcinoma (HEPG2), human breast cancer (MCF7), and human colon cancer (HCT-116) cell lines, with some showing high activity compared to the reference drug doxorubicin (El-Sawy et al., 2013).

Novel Acetylcholinesterase Inhibitors

Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized and assessed for antiacetylcholinesterase activity highlights the design optimization for compounds with high inhibitory activities. The study found that replacing a previously described spacer with a linear ethoxyethyl chain resulted in compounds of slightly comparable potency, indicating a new direction for the development of effective inhibitors (Vidaluc et al., 1995).

Synthesis of Novel Pyrimidine Derivatives

Another study focused on the synthesis of novel pyrimidine derivatives, exploring their potential for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. The research highlighted the preparation of 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol and phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol, with some compounds exhibiting excellent anti-inflammatory and moderate analgesic activities compared to standard drugs (Bhat et al., 2014).

Supramolecular Chemistry

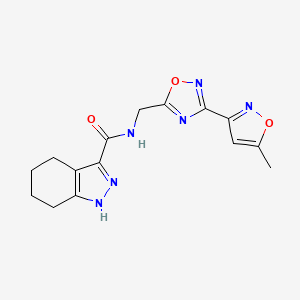

The study on the dimerization of ureidopyrimidones via quadruple hydrogen bonding in the solid state and in solution highlights the importance of the ureidopyrimidone functionality as a building block in supramolecular chemistry. The high dimerization constant of the dimer in CHCl3 solution underscores its potential for creating complex molecular architectures (Beijer et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases such as serine/threonine-protein kinase b-raf .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly protein kinases, leading to changes in their activity .

Biochemical Pathways

Related compounds have been found to affect pathways involving protein kinases .

Pharmacokinetics

Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests .

Result of Action

properties

IUPAC Name |

1-cyclohexyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O/c23-17(21-15-5-2-1-3-6-15)20-13-14-7-11-22(12-8-14)16-18-9-4-10-19-16/h4,9-10,14-15H,1-3,5-8,11-13H2,(H2,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDASVXYZKCGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2388807.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2388811.png)

![1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2388812.png)

![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2388822.png)